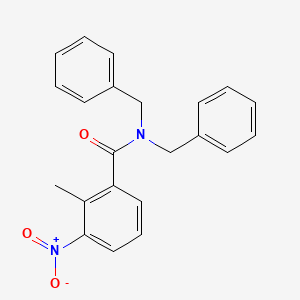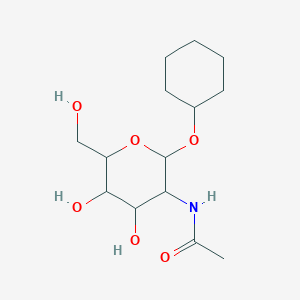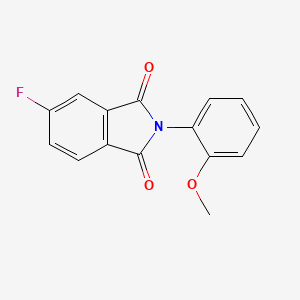![molecular formula C22H27N3O4S B4953673 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4953673.png)
1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist for serotonin receptors. It has also been shown to inhibit the reuptake of serotonin, which may contribute to its antidepressant effects. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects. It has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
実験室実験の利点と制限
One of the main advantages of using 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to selectively target serotonin receptors and inhibit the reuptake of serotonin make it a promising drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.
将来の方向性
There are several future directions for the research on 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may provide insights into the development of new drugs that target serotonin receptors. Additionally, further research is needed to optimize the synthesis process of this compound to improve its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. Its ability to selectively target serotonin receptors and inhibit the reuptake of serotonin make it a promising drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand its mechanism of action and optimize the synthesis process for research purposes.
合成法
The synthesis of 1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine involves several steps, including the reaction of 4-methoxy-3-nitrobenzoyl chloride with pyrrolidine, followed by the reduction of the nitro group with tin(II) chloride. The resulting amine is then reacted with 4-phenylpiperazine in the presence of sulfuric acid to yield this compound. The overall yield of the synthesis process is around 50%.
科学的研究の応用
1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine has been extensively studied for its potential applications in various research areas. In neuroscience, it has been investigated as a potential ligand for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied as a potential therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
In pharmacology, this compound has been studied as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
特性
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-29-20-10-9-18(17-21(20)30(27,28)25-11-5-6-12-25)22(26)24-15-13-23(14-16-24)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNUFNFXJIWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4953592.png)

![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-chlorophenyl)ethyl]propanamide](/img/structure/B4953597.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4953601.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4953606.png)
![ethyl 2-benzyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4953607.png)
![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4953614.png)

![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4953646.png)

![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953680.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B4953684.png)

![3-bromo-N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953695.png)
